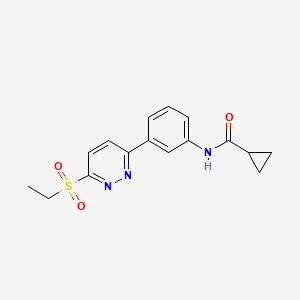

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a phenyl ring substituted with a 6-(ethylsulfonyl)pyridazine moiety. Its synthesis likely involves multi-step reactions, including sulfonation, coupling, and cyclopropanation, as inferred from analogous procedures in related patents .

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPBSHMTUXRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide, is a derivative of pyridazine. Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. .

Mode of Action

It is known that pyridazine derivatives have shown a wide range of pharmacological activities. For example, some pyridazine derivatives have been recognized for their inotropic and vasodilator properties

Biochemical Pathways

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways

Result of Action

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 425.5 g/mol. Its structure features a cyclopropanecarboxamide core linked to a phenyl group substituted with a pyridazinyl moiety, which is further functionalized with an ethylsulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4S |

| Molecular Weight | 425.5 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyridazinyl intermediate, followed by coupling reactions with cyclopropanecarboxylic acid derivatives under controlled conditions.

Research indicates that this compound may exert its biological effects through modulation of specific molecular targets involved in inflammatory and neurodegenerative pathways. The ethylsulfonyl group is believed to enhance the compound's binding affinity to these targets, potentially leading to anti-inflammatory and neuroprotective effects.

Therapeutic Potential

- Anti-inflammatory Activity : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, it was found that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could exhibit similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases.

Case Study 2: Neuroprotection

A recent investigation into GSK-3β inhibitors highlighted structural analogs of this compound as promising candidates for neuroprotection. These compounds demonstrated significant inhibition of GSK-3β activity, which is crucial in the pathophysiology of neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclopropanecarboxamide derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycles: The target compound employs a pyridazine ring, whereas Tozasertib uses a pyrimidine scaffold. Cyprofuram incorporates a tetrahydrofuranone ring, which enhances stability and bioavailability in agrochemical applications .

Substituent Groups: The ethylsulfonyl group in the target compound contrasts with the sulfanyl linker in Tozasertib. Cyprofuram’s 3-chlorophenyl group is a hallmark of many fungicides, suggesting the target compound could share pesticidal activity if similarly substituted .

Cyprofuram’s use as a fungicide underscores the agrochemical relevance of carboxamide-containing compounds .

Research Findings and Data Gaps

Biological Activity: No direct data on the target compound’s efficacy or toxicity are available. However, structural analogs like Tozasertib (IC₅₀ = 0.6 nM for Aurora kinase) demonstrate high potency, suggesting the pyridazine variant warrants similar evaluation .

Agrochemical Potential: Cyprofuram’s success as a fungicide (effective at 50–100 ppm) implies that the target compound’s ethylsulfonyl-pyridazine motif could be optimized for crop protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.